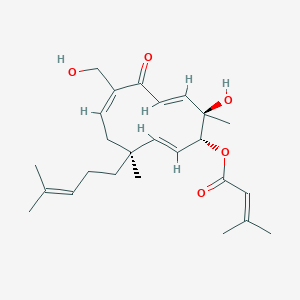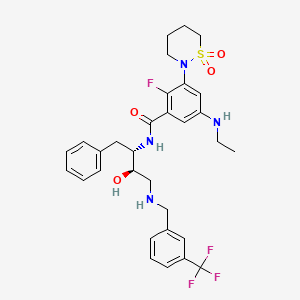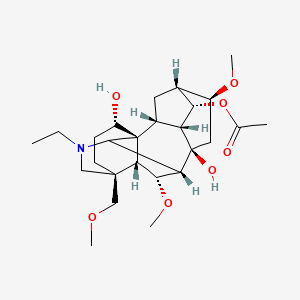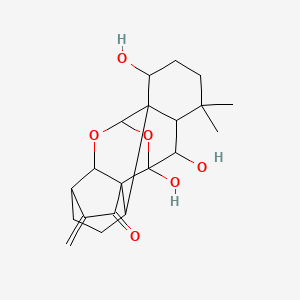
Ponicidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ponicidin is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a highly intricate hexacyclic framework, making it a subject of interest in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ponicidin involves multiple steps, typically starting from simpler organic molecules. The process often includes:
Formation of the hexacyclic core: This step involves cyclization reactions, which can be achieved through various methods such as Diels-Alder reactions or intramolecular cyclizations.
Introduction of hydroxyl groups: Hydroxylation reactions are employed to introduce the three hydroxyl groups at specific positions on the hexacyclic core. This can be done using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Methylidene group addition: The methylidene group is introduced through alkylation reactions, often using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity of its applications. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Ponicidin has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of Ponicidin is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydroxyl groups may form hydrogen bonds with biological molecules, affecting their function. The compound’s unique structure may also enable it to interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Ponicidin: Another complex organic compound with a similar hexacyclic structure.
Rubescensine B: Shares structural similarities and potential biological activities.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and the presence of a methylidene group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C20H26O6 |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one |
InChI |
InChI=1S/C20H26O6/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)14(23)20(24)19(10,13(8)22)15(9)25-16(18)26-20/h9-12,14-16,21,23-24H,1,4-7H2,2-3H3 |
Clave InChI |
WHRDRHNMTIXZNY-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |
SMILES canónico |
CC1(CCC(C23C1C(C4(C56C2CCC(C5OC3O4)C(=C)C6=O)O)O)O)C |
Pictogramas |
Irritant |
Sinónimos |
ponicidin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


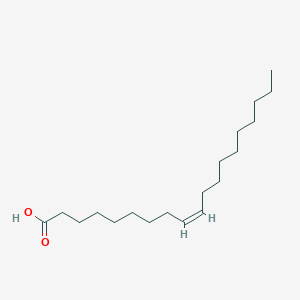
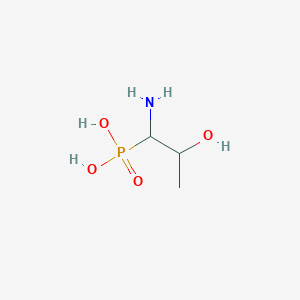
![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-5-(3-methylbut-2-enyl)-3,4-dihydrochromen-6-yl]-8-(2-methylbut-3-en-2-yl)chromen-4-one](/img/structure/B1255526.png)
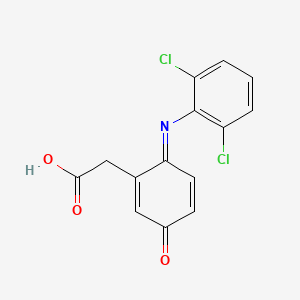

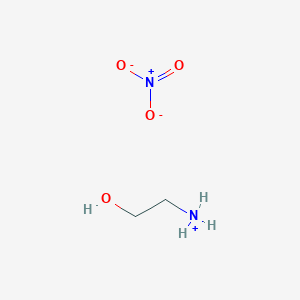
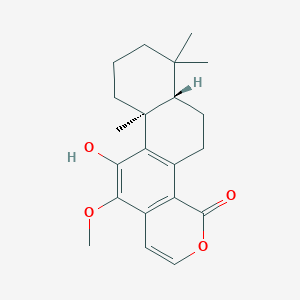
![p-Sulfonatocalix[6]arene](/img/structure/B1255535.png)
